molecular formula C22H30ClNO3 B7805073 (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride

(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride

Cat. No.: B7805073
M. Wt: 391.9 g/mol
InChI Key: OUKRSTJUAQEATQ-GZJHNZOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride is a chiral pyrrolidinol derivative characterized by a substituted phenoxyethyl chain and a 3-methoxyphenylethyl group attached to its pyrrolidine core. Its synthesis likely involves multi-step organic reactions, including alkylation and etherification, similar to methods described for structurally related compounds .

Properties

IUPAC Name

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3.ClH/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2;/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3;1H/t19-,20-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKRSTJUAQEATQ-GZJHNZOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH+]1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride, commonly referred to as R-96544 hydrochloride, is a compound of interest due to its potent biological activity as a selective antagonist of the 5-HT2A receptor. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H29NO3
  • Molecular Weight : 355.47 g/mol
  • CAS Number : 167144-80-1

R-96544 acts primarily as a selective antagonist for the 5-HT2A receptor , a subtype of serotonin receptors. It exhibits high selectivity with a binding affinity characterized by an inhibition constant KiK_i of 1.6 nM. This selectivity is significant as it allows for targeted therapeutic applications while minimizing off-target effects associated with other serotonin receptor subtypes.

Inhibition of Platelet Aggregation

One of the notable biological activities of R-96544 is its ability to inhibit platelet aggregation induced by serotonin (5-hydroxytryptamine, 5-HT). This property suggests potential applications in managing conditions related to thrombosis and cardiovascular diseases, where serotonin plays a crucial role in platelet activation.

Receptor Binding Affinity

The compound's selectivity across various receptor types is illustrated in the following table:

Receptor TypeIC50 Value (nM)
5-HT2A2.2
α1-Adrenergic310
D2 Dopamine2400
5-HT13700
5-HT3>5000
β-Adrenergic>5000

This profile indicates that R-96544 is particularly effective against the 5-HT2A receptor compared to other receptors, reinforcing its potential therapeutic utility in conditions where modulation of serotonergic signaling is beneficial.

Study on Serotonin-Induced Platelet Aggregation

In a controlled study, R-96544 was administered to assess its impact on serotonin-induced platelet aggregation in vitro. The results demonstrated a significant reduction in aggregation rates, suggesting that R-96544 could be effective in preventing thrombotic events related to excessive serotonin signaling .

Neuropharmacological Implications

Research has indicated that antagonism at the 5-HT2A receptor can have implications for neuropsychiatric disorders. A study exploring the effects of R-96544 on animal models demonstrated alterations in anxiety-like behaviors and cognitive function, indicating potential therapeutic applications in treating conditions such as depression and schizophrenia .

Scientific Research Applications

Cardiovascular Research

R-96544 has been studied for its effects on platelet aggregation, which is crucial in cardiovascular health. By inhibiting serotonin-induced aggregation, it may provide therapeutic benefits in conditions where platelet activation is detrimental, such as thrombosis and stroke .

Neuropsychiatric Disorders

The compound's selective antagonism of the 5-HT2A receptor positions it as a candidate for treating various neuropsychiatric disorders, including:

  • Schizophrenia : Antagonists of the 5-HT2A receptor have shown efficacy in reducing psychotic symptoms.
  • Depression : There is emerging evidence that targeting serotonin receptors can alleviate depressive symptoms .

Pain Management

Studies indicate that R-96544 may influence pain pathways through its action on serotonin receptors, suggesting potential applications in managing chronic pain conditions .

Study on Platelet Aggregation

In a study conducted by Ogawa et al., R-96544 was shown to significantly inhibit serotonin-induced platelet aggregation in animal models, highlighting its potential for therapeutic use in cardiovascular diseases characterized by excessive platelet activation .

Neuroendocrine Signaling

Research led by Tanaka et al. demonstrated that R-96544 modulates neuroendocrine signaling, which could have implications for disorders related to serotonin dysregulation, such as anxiety and mood disorders .

Comparative Analysis of Related Compounds

Compound NameSelectivityPrimary ApplicationReference
R-96544 HydrochlorideHighNeuropsychiatric disordersOgawa et al., Eur.J.Pharmacol., 2005
R-102444ModerateCardiovascular diseasesTanaka et al., Chem.Pharm.Bull., 2000
Other 5-HT AntagonistsVariableVarious (anxiety, depression)Xu et al., J Pharmacol Exp Ther., 2012

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine and Pyrrolidinol Derivatives

  • Example from : The patent describes (R)-2-methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester. Unlike the target compound, this derivative features a trifluoromethyl-substituted pyridine and a carboxylic acid ester group. Its LCMS data (m/z 531 [M-H]⁻) and HPLC retention time (0.88 minutes) suggest higher hydrophobicity compared to the target compound, which lacks fluorinated substituents .
  • Example from : (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester contains a fused pyrrolo-pyridazine core, contrasting with the simpler pyrrolidinol scaffold of the target compound. The chloro and hydroxy substituents may confer distinct solubility and receptor-binding profiles .

Pyridine-Based Analogues (–3)

Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine share a pyridine backbone but lack the pyrrolidinol moiety. Substituents such as Cl, CH₃, and OCH₃ on the phenyl rings (Scheme 1, ) could influence electronic properties differently compared to the target’s 3-methoxyphenylethyl group .

Chromenone-Pyrazolo Pyrimidine Hybrids ()

The compound 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one exhibits a chromenone-pyrazolo pyrimidine framework. Its mass (536.4 [M+1]⁺) and melting point (303–306°C) indicate high stability, contrasting with the target compound’s likely lower molecular weight and simpler structure. Fluorine substituents here may enhance metabolic resistance compared to the target’s methoxy group .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Data Reference
Target Compound Pyrrolidinol 3-Methoxyphenylethyl, phenoxyethyl Hydrochloride salt N/A
(R)-2-methyl-1-(trifluoromethyl derivative) Pyrrolidine carboxylic acid ester Trifluoromethyl pyridine, amide LCMS m/z 531 [M-H]⁻; HPLC 0.88 min
2-Amino-4-(2-chloro-pyridin-3-yl)pyridine Pyridine Chloro, substituted phenyl Synthesized via triethylamine reflux
Chromenone-pyrazolo pyrimidine Chromenone-pyrimidine Fluoro, pyrrolopyridine MP 303–306°C; Mass 536.4 [M+1]⁺

Research Findings and Implications

  • Synthesis : The target compound’s synthesis may parallel ’s triethylamine-mediated reflux method, though its stereochemistry demands chiral resolution techniques absent in simpler pyridine syntheses .
  • Pharmacological Potential: Analogous pyrrolidine derivatives (–6) show bioactivity in medicinal chemistry contexts, such as enzyme inhibition (Chen et al., 2006) or antimicrobial activity (Ghorab et al., 2009) . The target’s methoxy and phenoxy groups may enhance blood-brain barrier penetration compared to fluorinated analogs .
  • Structural Optimization : Substituting the 3-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF₃) could modulate the target’s pharmacokinetics, as seen in and .

Preparation Methods

Ring-Closing Reaction

Malic acid (compound I) reacts with methylamine (compound II) in toluene or chlorobenzene under reflux conditions to form 3-hydroxy-1-methylcyclobutanediamide (compound III). This step employs water diversion to drive the reaction to completion, achieving yields of ~65% after 18 hours.

Reaction Conditions

ParameterValue
SolventToluene or chlorobenzene
TemperatureReflux (~110°C for toluene)
Reaction Time10–18 hours
Yield65–70%

Reduction to Pyrrolidinol

Compound III undergoes reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at controlled temperatures (−10°C to 50°C). The reaction is quenched with hydrochloric acid, and the product is extracted with ethyl acetate to yield 1-methyl-3-pyrrolidinol with >95% purity. Stereochemical control is achieved by optimizing the reducing agent and reaction pH, ensuring the (2R,4R) configuration dominates.

Synthesis of the Phenoxyethyl-Methoxyphenethyl Side Chain

The side chain is constructed through a sequence of protection, Grignard addition, and hydrogenation steps.

Formation of 2-Benzyloxybenzaldehyde

Salicylaldehyde reacts with benzyl chloride in the presence of a base to form 2-benzyloxybenzaldehyde (compound III). This intermediate is purified via recrystallization in C1–C6 alcohols, achieving yields of 85–90%.

Grignard Reaction and Dehydration

3-Methoxybenzyl chloride is converted to a Grignard reagent (MgCl·C₆H₄-3-OCH₃), which reacts with 2-benzyloxybenzaldehyde to form a secondary alcohol. Dehydration in dimethylformamide (DMF) at 80–100°C produces 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene (compound VII).

Catalytic Hydrogenation

Compound VII is hydrogenated using palladium on carbon (Pd/C) in ethanol under H₂ pressure (1–3 atm) to saturate the vinyl group, yielding 2-[2-(3-methoxyphenyl)ethyl]phenol. This step achieves >95% conversion and is critical for introducing the ethyl linker.

Coupling of Pyrrolidinol and Side Chains

The pyrrolidinol core is functionalized with the phenoxyethyl-methoxyphenethyl moiety via etherification and alkylation.

Etherification of Pyrrolidinol

1-Methyl-3-pyrrolidinol reacts with 2-[2-(3-methoxyphenyl)ethyl]phenol in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to form the phenoxyethyl derivative. The reaction proceeds in acetonitrile at 60–80°C for 12–24 hours.

Final Alkylation and Hydrochloride Formation

The tertiary amine is alkylated using ethyl bromide or iodide in dichloromethane, followed by treatment with hydrogen chloride (HCl) in ethanol to precipitate the hydrochloride salt. Recrystallization from ethanol/water yields the final product with >99% enantiomeric excess (e.e.).

Stereochemical Control and Optimization

Chiral Auxiliaries and Catalysts

The (2R,4R) configuration is enforced using Ti(OEt)₄-mediated asymmetric induction during key coupling steps. For example, in the synthesis of analogous pyrrolidine derivatives, titanium ethoxide facilitates stereoselective imine formation, which is subsequently reduced with NaBH₄ to retain chirality.

Temperature and Solvent Effects

Low-temperature reactions (−70°C to −30°C) are critical for minimizing racemization. For instance, n-butyllithium-mediated arylations at −70°C ensure high stereofidelity. Polar aprotic solvents like THF and DMF enhance reaction rates while preserving stereochemistry.

Comparative Analysis of Synthetic Routes

StepMethod A (CN113321605A)Method B (CN104672121A)
Pyrrolidinol CoreMalic acid + methylamineN,O-Dimethyl hydroxylamine
Reducing AgentNaBH₄LiAlH₄ (less safe)
Side-Chain CouplingEtherificationGrignard addition
Total Yield62.5% over 6 steps45% over 5 steps
StereocontrolModerate (90% e.e.)High (>98% e.e.)

Method A offers higher yields and safer reagents, while Method B provides superior stereochemical outcomes.

Industrial Scalability and Challenges

Cost-Efficiency

The use of salicylaldehyde and malic acid as starting materials reduces raw material costs by ~40% compared to proprietary intermediates.

Purification Challenges

Intermediate purification via column chromatography is avoided in favor of crystallization and distillation, streamlining production. For example, compound VII is recrystallized from ethyl acetate, eliminating the need for silica gel chromatography.

Hazard Mitigation

Replacing pyrophoric reagents (e.g., LiAlH₄) with NaBH₄ improves process safety, as highlighted in CN113321605A .

Q & A

Basic Question

  • HPLC : Use a C18 column with UV detection (λ = 220–280 nm) and a mobile phase of acetonitrile/ammonium formate buffer (pH 3.5) to resolve polar impurities .
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M-H]-) and detect low-abundance byproducts via high-resolution mass spectrometry (HRMS) .
  • Karl Fischer titration : Quantify residual water in the hydrochloride salt .

How can conflicting NMR data for diastereomers be resolved?

Advanced Question
Diastereomers with overlapping signals require advanced NMR techniques:

  • 2D NMR : NOESY or ROESY can identify spatial proximity of protons (e.g., distinguishing axial vs. equatorial substituents in the pyrrolidine ring) .
  • Variable-temperature NMR : Reduces signal broadening caused by conformational exchange in polar solvents like DMSO-d₆ .
  • Computational NMR prediction : Compare experimental shifts with DFT-calculated values for candidate structures .

What safety precautions are essential during handling?

Basic Question

  • PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation .
  • Ventilation : Use fume hoods when weighing powdered hydrochloride salts to avoid inhalation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

How do reaction conditions influence the formation of byproducts in the final step?

Advanced Question
Byproducts often arise from:

  • Over-alkylation : Excess alkylating agents can lead to quaternary ammonium impurities. Use stoichiometric control and monitor via LCMS .
  • Epimerization : High temperatures or prolonged reaction times in polar solvents (e.g., MeOH) may racemize chiral centers. Optimize at lower temperatures (e.g., 50°C) and shorter durations .
  • Hydrolysis : The methoxy group is susceptible to acid-catalyzed cleavage. Avoid strong acids during workup .

What computational tools aid in predicting pharmacokinetic properties?

Advanced Question

  • ADMET prediction : Software like Schrödinger’s QikProp or SwissADME estimates logP, solubility, and CYP450 interactions based on the compound’s structure .
  • Molecular docking : Simulate binding to targets (e.g., GPCRs) using AutoDock Vina to prioritize derivatives for synthesis .
  • pKa prediction : Tools like MarvinSketch predict protonation states affecting solubility and membrane permeability .

How can researchers validate the hydrochloride salt’s stoichiometry?

Basic Question

  • Elemental analysis : Compare experimental C, H, N, and Cl percentages with theoretical values .
  • Titration : Potentiometric titration with AgNO₃ quantifies chloride content .
  • 1H-NMR integration : Compare proton counts from the free base and salt to confirm HCl ratio .

What strategies mitigate batch-to-batch variability in chiral purity?

Advanced Question

  • Chiral chromatography : Use preparative HPLC with amylose-based columns to isolate enantiomers before salt formation .
  • Crystallization-induced asymmetric transformation (CIAT) : Seed crystallization with enantiopure material to bias the equilibrium .
  • In-line PAT tools : Implement Raman spectroscopy for real-time monitoring of chiral centers during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride
Reactant of Route 2
(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.